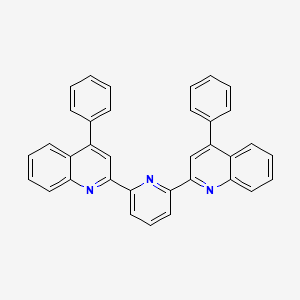
(E)-1-(2-Methylprop-1-en-1-yl)-2-phenyldiazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2-Methylprop-1-en-1-yl)-2-phenyldiazene is an organic compound that belongs to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This compound features a phenyl group and a methylprop-1-en-1-yl group attached to the diazene moiety. The (E)-configuration indicates the trans arrangement of substituents around the double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Methylprop-1-en-1-yl)-2-phenyldiazene can be achieved through various methods, including:
Azo Coupling Reaction: This involves the reaction of a diazonium salt with an aromatic compound. For instance, the diazonium salt derived from aniline can react with 2-methylprop-1-en-1-ylbenzene under basic conditions to form the desired diazene.
Reduction of Nitro Compounds: Another method involves the reduction of nitro compounds to form the corresponding amines, which can then undergo diazotization and subsequent coupling to form the diazene.
Industrial Production Methods
Industrial production of this compound may involve large-scale azo coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(2-Methylprop-1-en-1-yl)-2-phenyldiazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction can lead to the cleavage of the nitrogen-nitrogen double bond, forming amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as nitroso compounds or nitro compounds.
Reduction: Amines such as aniline derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: May serve as a probe or marker in biochemical assays.
Industry: Utilized in the manufacture of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of (E)-1-(2-Methylprop-1-en-1-yl)-2-phenyldiazene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through the formation of reactive intermediates or by binding to specific sites on target molecules, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: A well-known diazene with two phenyl groups attached to the nitrogen-nitrogen double bond.
Methyl Orange: A diazene dye used as a pH indicator.
Uniqueness
(E)-1-(2-Methylprop-1-en-1-yl)-2-phenyldiazene is unique due to the presence of the methylprop-1-en-1-yl group, which imparts distinct chemical and physical properties compared to other diazenes
Eigenschaften
CAS-Nummer |
127680-07-3 |
|---|---|
Molekularformel |
C10H12N2 |
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
2-methylprop-1-enyl(phenyl)diazene |
InChI |
InChI=1S/C10H12N2/c1-9(2)8-11-12-10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI-Schlüssel |
FJELVWPCQHDGOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CN=NC1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


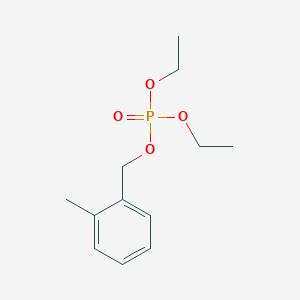

![2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine](/img/structure/B14278166.png)


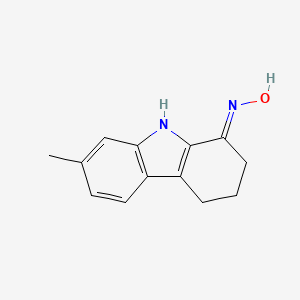
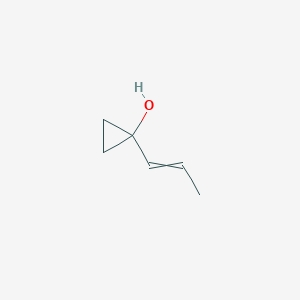

![(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine](/img/structure/B14278192.png)

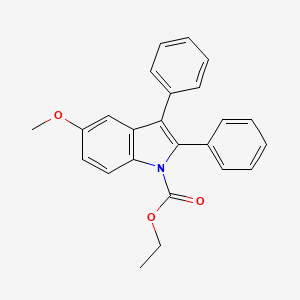
![[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate](/img/structure/B14278228.png)
